molecular formula C8H11ClN2O2 B2950273 2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride CAS No. 2470437-42-2

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride

Cat. No.: B2950273
CAS No.: 2470437-42-2
M. Wt: 202.64
InChI Key: YJWYFCYOCKEMPK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride typically involves the reaction of 2,4,6-trimethylpyrimidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: A precursor to the carboxylic acid derivative.

    5-Carboxypyrimidine: Another pyrimidine derivative with a carboxyl group at the 5-position.

    2,4-Dimethylpyrimidine: A similar compound with two methyl groups instead of three.

Uniqueness

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2,4,6-trimethylpyrimidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-4-7(8(11)12)5(2)10-6(3)9-4;/h1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWYFCYOCKEMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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